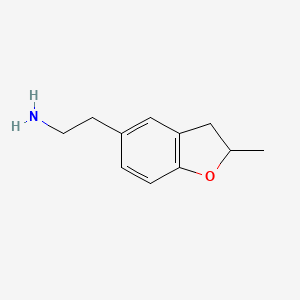

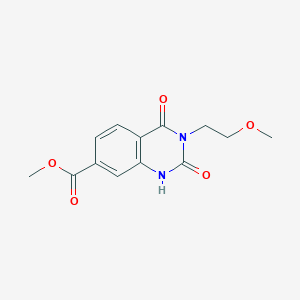

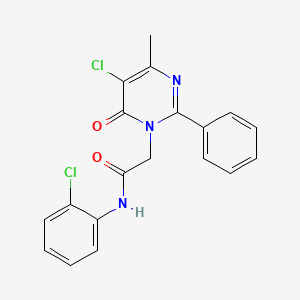

![molecular formula C24H20N6OS B2422526 (E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839702-44-2](/img/structure/B2422526.png)

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C24H20N6OS and a molecular weight of 440.531. It is offered by several chemical suppliers21.

Synthesis Analysis

The specific synthesis process for this compound is not readily available in the search results. However, related compounds have been synthesized through various methods. For instance, a novel (E)-N’-(thiophen-2-ylmethylene)isonicotinohydrazide was synthesized as a polydentate O-N-S-tridentate Schiff base ligand derived from isonicotinohydrazide3. Another study mentioned the synthesis of a product achieved in 20 minutes without any side products4.Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available in the search results. However, related compounds have been analyzed using various techniques. For example, the structure of a related compound, O-N-S-ligand, was determined by XRD-crystal diffraction and characterized by IR, UV–Vis., CHN-EA, EDX, 1H and 13C-NMR spectroscopy3.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not directly available in the search results. However, thiophene-based analogs, which this compound is a part of, have been studied extensively due to their potential as biologically active compounds5.Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not directly available in the search results. However, related compounds have been analyzed for their physical and chemical properties7.Scientific Research Applications

Results : The studies have shown that metal complexes of thiophene-derived Schiff bases exhibit higher activities against microbes such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa compared to the ligand alone .

Results : The Schiff base exhibits a detection limit of 3.8 × 10^-8 M for Hg^2+. It has been successfully applied to determine Hg^2+ in water samples, showing minimal interference from other metal ions .

Results : Theoretical studies support the experimental findings, providing insights into the compound’s reactivity and stability .

Results : The presence of the Schiff base enhances the catalytic activity, leading to more efficient and selective reactions .

Results : Some complexes have shown promising results as potential therapeutic agents with significant antimicrobial activity .

Results : The Schiff base has been applied in the detection of metal ions, demonstrating good selectivity and sensitivity .

Results : The formation of such complexes can result in unexpected chemical reactions, such as homo-coupling of amines, which can provide alternative synthetic routes for creating a diverse range of imine derivatives .

Results : The synthesized Schiff bases have shown promising activity as pancreatic lipase inhibitors, which could lead to the development of new anti-obesity drugs .

Results : The resulting polymers have potential use in organic photovoltaics, contributing to the advancement of solar energy harvesting technologies .

Results : Some thiophene derivatives have shown promising results in inhibiting the growth of cancer cells, indicating potential use as anticancer agents .

Results : These compounds have demonstrated potential in protecting neuronal cells from oxidative stress and enzyme-related damage .

Results : Their ability to conduct electricity and emit light makes them suitable for use in electronic devices .

Results : These compounds can selectively bind to specific analytes, causing a measurable change in their spectroscopic properties, which is useful for detection purposes .

Results : The compounds can reduce inflammation, making them potential candidates for anti-inflammatory medications .

Safety And Hazards

The safety and hazards associated with this compound are not directly available in the search results. It is recommended to inquire the supplier for more detail2.

Future Directions

The future directions for the research and application of this compound are not directly available in the search results. However, compounds with similar structures have been designed and synthesized for various applications, indicating potential future directions for this compound8.

properties

IUPAC Name |

2-amino-N-(2-phenylethyl)-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6OS/c25-22-20(24(31)26-13-12-16-7-2-1-3-8-16)21-23(29-19-11-5-4-10-18(19)28-21)30(22)27-15-17-9-6-14-32-17/h1-11,14-15H,12-13,25H2,(H,26,31)/b27-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSCWXAIOLMZAM-JFLMPSFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

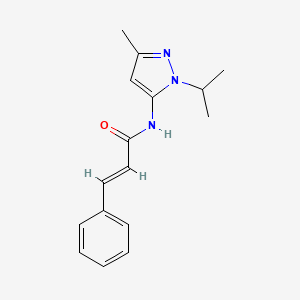

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)

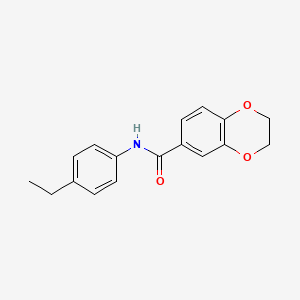

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)

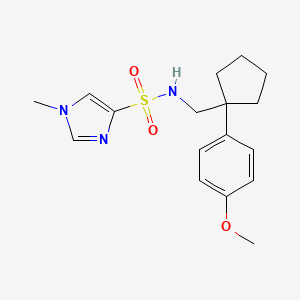

![6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422457.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)

![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)